molecular formula C7H17Cl2FN2 B1492281 2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride CAS No. 2098006-88-1

2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride

Cat. No. B1492281
CAS RN: 2098006-88-1
M. Wt: 219.12 g/mol
InChI Key: YMCFRVGDKBJKMN-UHFFFAOYSA-N
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Description

“2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C7H17Cl2FN2. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis of N,N-Spiro Bridged Cyclotriphosphazene Derivatives : This compound has been used in the synthesis of cyclotriphosphazene derivatives with antimicrobial and cytotoxic activities. The stereogenic properties of these compounds are notable, with potential applications in biochemical research (ÖztÜrk et al., 2019).

Chemical Reactions and Properties

  • Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions : The compound has been involved in regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions, a critical reaction in organic synthesis, producing diverse triazoles in peptide backbones or side chains (Tornøe et al., 2002).

Fluorescence and Detection Applications

  • Detection of MDMA in Water : In a study exploring the detection of MDMA in water, mesoporous silica nanoparticles capped by pseudorotaxanes, which involve derivatives of this compound, were used for selective and sensitive fluorogenic detection (Lozano-Torres et al., 2017).

Application in Nucleoside Synthesis

  • Synthesis of Fluoromethyl Derivatives of Carbocyclic Oxetanocin A : This compound played a role in the synthesis of fluoromethyl analogs with potential applications in medicinal chemistry and drug discovery (Sato et al., 1996).

  • Bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene Synthesis : In this study, the compound was used to synthesize cyclotetraphosphazene with biological activity and potential applications in DNA interaction studies (Elmas et al., 2020).

Reactivity and Structure Analysis

  • Study of 1,2-Dichlorotetrafluorocyclobut-1-ene and Related Compounds : Research on this compound's reactivity and formation of spirocyclic compounds has implications for organic synthesis and compound design (Mir & Shreeve, 1994).

  • Microwave Spectra and Structure of Cyclobutyl Chloride and Fluoride : Investigations into the structure and vibrations of related cyclobutyl compounds contribute to our understanding of molecular dynamics and spectroscopy (Kim & Gwinn, 1966).

properties

IUPAC Name

2-cyclobutyl-2-fluoropropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c8-7(4-9,5-10)6-2-1-3-6;;/h6H,1-5,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCFRVGDKBJKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride
Reactant of Route 2
2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride
Reactant of Route 3
2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride
Reactant of Route 4
2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride
Reactant of Route 5
2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride
Reactant of Route 6
2-Cyclobutyl-2-fluoropropane-1,3-diamine dihydrochloride

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